molecular formula C16H20FNO4S B2849672 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251670-29-7

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No. B2849672
CAS RN: 1251670-29-7
M. Wt: 341.4
InChI Key: PMQSQAQMPKVMEZ-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is classified as a piperidine derivative and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Evaluation of Novel Radiopharmaceuticals for Brain Imaging

  • The development of novel radiopharmaceuticals, such as [18F]DASA-23, has been explored for measuring pyruvate kinase M2 (PKM2) levels by positron emission tomography (PET). PKM2 is a key enzyme in glycolysis and is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer glycolytic re-programming. [18F]DASA-23 offers promise for the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2, providing insights into tumor metabolism and potentially aiding in the diagnosis and management of brain tumors (Patel et al., 2019).

Human Biodistribution and Radiation Dosimetry Studies

  • The safety, biodistribution, and radiation dosimetry of [18F]DASA-23, a PET probe targeting pyruvate kinase M2, have been assessed in healthy volunteers. The study indicates that [18F]DASA-23 can be safely used in humans to evaluate PKM2 levels, with ongoing studies evaluating its ability to visualize intracranial malignancies. This radiopharmaceutical exhibits a pattern of hepatobiliary and urinary clearance and has an effective dose allowing for its application in clinical studies to investigate brain tumors (Beinat et al., 2020).

Pharmacokinetics and Drug Metabolism

  • The disposition and metabolism of pharmacological agents, such as [14C]SB-649868, an orexin 1 and 2 receptor antagonist, have been studied in humans to understand their pharmacokinetic profiles and metabolic pathways. These studies are crucial for drug development, providing essential information on drug clearance, half-life, and the identification of metabolites. Understanding these aspects can inform dosage recommendations and safety assessments for new drugs (Renzulli et al., 2011).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4S/c1-3-9-22-12-13-5-4-8-18(11-13)23(19,20)16-10-14(17)6-7-15(16)21-2/h1,6-7,10,13H,4-5,8-9,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSQAQMPKVMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

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